Cas no 56226-98-3 (Dihydrobaicalin)

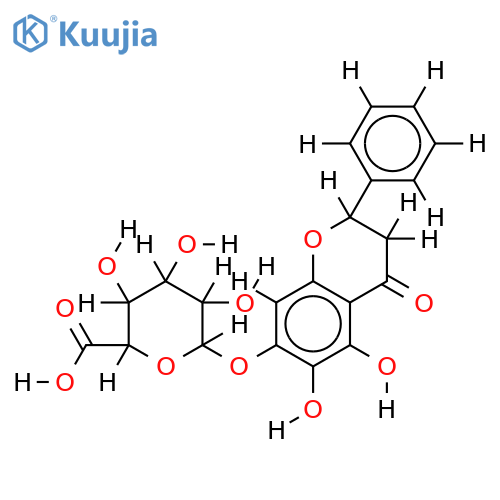

Dihydrobaicalin structure

商品名:Dihydrobaicalin

Dihydrobaicalin 化学的及び物理的性質

名前と識別子

-

- Dihydrobaicalein-7-glucuronid

- dihydrobaicalin

- E80584

- CHEMBL467197

- 56226-98-3

- BDBM50250625

- (2S,3S,4S,5R,6S)-6-(((2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- DA-52542

- Dihydrobaicalin

-

- インチ: InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)

- InChIKey: UVNUGBQJLDGZKE-UHFFFAOYSA-N

- ほほえんだ: [H]OC(=O)C1([H])OC([H])(OC2=C(O[H])C(O[H])=C3C(OC([H])(C=4C([H])=C([H])C([H])=C([H])C4[H])C([H])([H])C3=O)=C2[H])C([H])(O[H])C([H])(O[H])C1([H])O[H]

計算された属性

- せいみつぶんしりょう: 448.10056145g/mol

- どういたいしつりょう: 448.10056145g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 11

- 重原子数: 32

- 回転可能化学結合数: 4

- 複雑さ: 695

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 183Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

Dihydrobaicalin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N11508-5mg |

Dihydrobaicalin |

56226-98-3 | 5mg |

¥9350 | 2024-04-18 | ||

| MedChemExpress | HY-N11508-1mg |

Dihydrobaicalin |

56226-98-3 | 1mg |

¥3100 | 2024-04-18 |

Dihydrobaicalin 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

56226-98-3 (Dihydrobaicalin) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56226-98-3)Dihydrobaicalin

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):387.0/1170.0